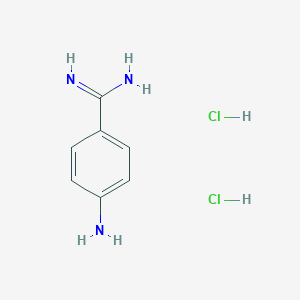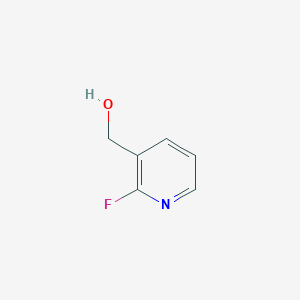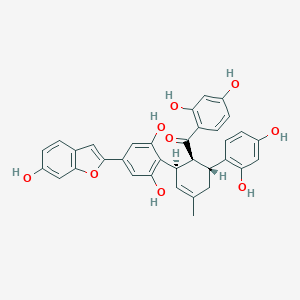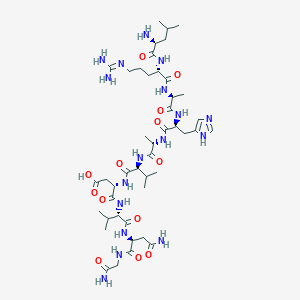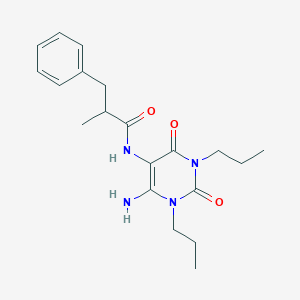
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTM and is a derivative of pyrimidine. BPTM has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
BPTM has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that BPTM has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of BPTM is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. BPTM may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BPTM has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for cancer cell growth. BPTM has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BPTM in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of using BPTM is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Direcciones Futuras
There are several future directions for research on BPTM. One area of interest is its potential use as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration method for BPTM to minimize toxicity. Finally, research is needed to better understand the mechanism of action of BPTM and its potential interactions with other drugs.
Conclusion
In conclusion, BPTM is a chemical compound that has gained significant attention in scientific research. Its potential use as an anti-cancer agent and its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method to minimize toxicity. Additionally, research is needed to explore its potential use in the treatment of other diseases and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of BPTM involves the reaction of 2,4-dioxo-1,3-dipropyl-5-pyrimidinecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent. The reaction mixture is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BPTM.
Propiedades
Número CAS |
130296-14-9 |
|---|---|
Nombre del producto |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met |
Fórmula molecular |
C20H28N4O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-17(21)16(19(26)24(12-5-2)20(23)27)22-18(25)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
Clave InChI |
GTHNPPBBXDJQQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
Sinónimos |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



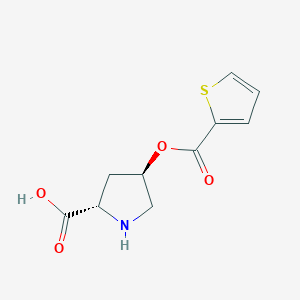
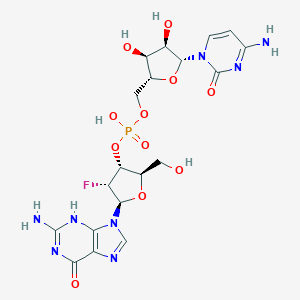
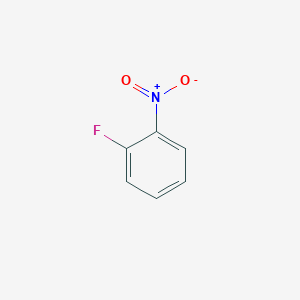
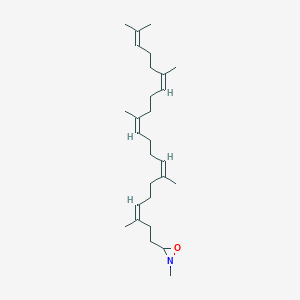
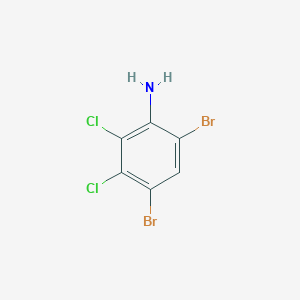
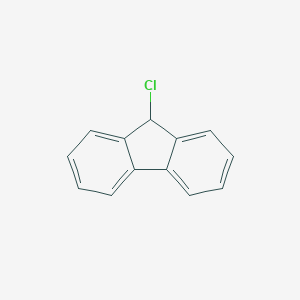
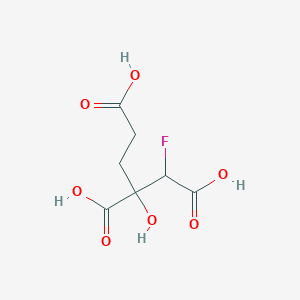
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
